(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate
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Overview
Description
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a trifluoroacetate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as ethyl acetoacetate and an appropriate amine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Oxidation and Reduction: The intermediate compound is subjected to oxidation and reduction reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-ethoxy-7-oxoheptanoic Acid: Lacks the trifluoroacetate moiety, resulting in different chemical properties.
7-Ethoxy-7-oxoheptanoic Acid: Does not contain the amino group, affecting its reactivity and applications.
Trifluoroacetic Acid Derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
(S,E)-2-Amino-7-ethoxy-7-oxo-5-heptenoic Acid Trifluoroacetate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoroacetate moiety enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H16F3NO6 |
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Molecular Weight |
315.24 g/mol |
IUPAC Name |
2-amino-7-ethoxy-7-oxohept-5-enoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO4.C2HF3O2/c1-2-14-8(11)6-4-3-5-7(10)9(12)13;3-2(4,5)1(6)7/h4,6-7H,2-3,5,10H2,1H3,(H,12,13);(H,6,7) |
InChI Key |
AHBQUAGDDHVPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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